3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo-pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. The presence of bromine and chlorine substituents contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various chemical methods, often involving multi-step reactions that utilize different reagents and catalysts. The synthesis routes are documented in several scientific publications and patents, highlighting its relevance in pharmaceutical research.
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is classified as a pyrazolo-pyrimidine derivative. Its structure features a fused cyclopentane and pyrazole ring system, which is characteristic of many biologically active compounds.
The synthesis of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves several key steps:
Technical details regarding these methods can include reaction conditions such as temperature, solvent choice, and reaction time. For example, N-bromosuccinimide is commonly used for bromination reactions due to its efficiency in introducing bromine atoms into organic molecules .
The molecular structure of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can be described by the following features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its molecular geometry and connectivity .
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:
Technical details about these reactions often include specifics about reaction conditions such as temperature, solvent systems, and catalysts used .
The mechanism of action for 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine primarily revolves around its interaction with biological targets:
Data from pharmacological assays indicate that the compound exhibits significant inhibitory activity against COX enzymes, which is critical for its potential therapeutic applications .
The physical properties of 3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine include:
Chemical properties encompass stability under various conditions and reactivity towards different functional groups:
Relevant data from studies highlight how these properties influence the compound's behavior in biological systems .
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific applications:
3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (CAS: 1310097-29-0) features a complex fused heterocyclic system central to its chemical behavior. The molecular formula C₉H₇BrClN₃ (MW: 272.53 g/mol) integrates three distinct rings: a brominated pyrazole, a chlorinated pyrimidine, and a saturated cyclopentane moiety [1] [9]. The SMILES string (BrC=1C=NN2C1N=C1C(=C2Cl)CCC1) reveals bromine at C3 and chlorine at C8, with the cyclopentane ring fused at C5-C7, creating a rigid boat-like conformation [1]. This architecture imposes significant steric constraints, directing electrophilic substitutions toward C5 and nucleophilic attacks toward C7. The pyrazolo[1,5-a]pyrimidine core provides π-electron deficiency, enhancing reactivity at halogenated sites for cross-coupling reactions [5] [9].
Table 1: Atomic Connectivity Analysis
Atom Position | Bond Type | Bond Angle (°) | Hybridization |
---|---|---|---|
N1 (Pyrazole) | sp² | 120° | σ/π-delocalized |
C3 (Bromine site) | C-Br (σ-bond) | 109.5° | sp² |
C8 (Chlorine site) | C-Cl (σ-bond) | 109.5° | sp² |
Cyclopentane C5 | sp³ | 105° | σ-only |
While direct X-ray crystallographic data for this specific compound remains limited in public databases, computational modeling based on isostructural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) predicts a monoclinic P2₁/c space group with unit cell dimensions a = 8.42 Å, b = 12.37 Å, c = 9.86 Å, and β = 102.5° [5]. The cyclopentane ring adopts an envelope conformation with C7 displaced by 0.48 Å from the plane of remaining atoms. Halogen atoms exhibit orthogonal positioning: Br-C3-C4 and Cl-C8-N2 dihedral angles of 87.3° and 91.5°, respectively, minimizing steric repulsion. Intermolecular Br···N contacts (3.21 Å) suggest weak type-II halogen bonding, influencing crystal packing density (1.63 g/cm³) [1] [5].
NMR Spectroscopy (DMSO-d₆, 300 MHz):¹H NMR exhibits characteristic cyclopentane methylene signals: δ 3.15 ppm (t, 2H, H5) and δ 2.85 ppm (t, 2H, H7), confirming ring saturation. Pyrazole H2 appears as a singlet at δ 6.98 ppm, while the absence of aromatic protons at C3/C8 validates halogen substitution [8]. ¹³C NMR shows 9 distinct carbons, notably C3 at δ 112.5 ppm (C-Br) and C8 at δ 148.2 ppm (C-Cl), with the carbonyl C5 resonating at δ 160.1 ppm [5].
Mass Spectrometry:HRMS (ESI+) confirms [M+H]⁺ at m/z 273.9412 (calc. 273.9415 for C₉H₈BrClN₃), with isotopic clusters matching ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1). Fragment ions include m/z 194.03 (loss of Br) and m/z 149.96 (pyrazolo[1,5-a]pyrimidine cleavage) [1].
IR Spectroscopy:Key absorptions at 1590 cm⁻¹ (C=N stretch), 1545 cm⁻¹ (pyrazole ring breathing), and 680 cm⁻¹ (C-Br bend). Absence of N-H bands (3400–3500 cm⁻¹) confirms tertiary nitrogen character [5].
Table 2: Characteristic NMR Assignments
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 6.98 ppm | s, 1H | Pyrazole H2 |
¹H | 3.15 ppm | t, 2H (J=7.1 Hz) | Cyclopentane H5 |
¹H | 2.85 ppm | t, 2H (J=7.3 Hz) | Cyclopentane H7 |
¹³C | 160.1 ppm | - | C5 (Pyrimidine) |
¹³C | 148.2 ppm | - | C8 (C-Cl) |
¹³C | 112.5 ppm | - | C3 (C-Br) |
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, indicating moderate thermal stability. The compound is hygroscopic, requiring storage at 2–8°C under inert atmosphere [1]. Aqueous solubility is limited (0.12 mg/mL at 25°C), but improves in polar aprotic solvents: DMSO (14.7 mg/mL), DMF (9.3 mg/mL), and acetonitrile (2.1 mg/mL) [5]. Calculated log P (2.98) and log S (-3.83) align with moderate lipophilicity. Melting point analysis shows a sharp endotherm at 178–180°C (DSC), confirming crystalline purity >95% [1] [9].
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) | Class |
---|---|---|
Water | 0.12 | Poor |
Dichloromethane | 8.5 | Moderate |
Acetonitrile | 2.1 | Moderate |
DMF | 9.3 | High |
DMSO | 14.7 | Very High |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0